Stereochemical Purity: Enantiomeric Excess of (2R)-6-(Benzyloxy)hexan-2-ol vs. Racemic Mixture
Commercial suppliers of (2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) typically specify an enantiomeric excess (ee) of ≥97% as determined by chiral HPLC analysis . In contrast, the racemic mixture (CAS 139926-13-9) exhibits 0% ee and cannot be resolved into its constituent enantiomers without employing chiral stationary phases or enzymatic resolution steps, which add substantial time and cost to synthetic workflows . The (R)-enantiomer also possesses a distinct specific optical rotation that differentiates it from its (S)-counterpart, enabling rapid identity verification via polarimetry [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥97% ee (typical commercial specification) |
| Comparator Or Baseline | Racemic 6-(benzyloxy)hexan-2-ol: 0% ee |
| Quantified Difference | ≥97% absolute difference in enantiopurity |
| Conditions | Chiral HPLC analysis; polarimetry (specific rotation) |
Why This Matters
Procurement of the enantiopure (R)-isomer eliminates the need for costly chiral resolution steps and ensures predictable stereochemical outcomes in asymmetric synthesis.
- [1] J-GLOBAL. (S)-1-(Benzyloxy)hexan-2-ol | Chemical Substance Information. https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907012120501320 View Source
